molecular formula C11H13NO B14350786 N-(1-methylcyclopropyl)benzamide CAS No. 92642-60-9

N-(1-methylcyclopropyl)benzamide

Cat. No.: B14350786
CAS No.: 92642-60-9
M. Wt: 175.23 g/mol
InChI Key: KOXKBSLHRBNBNI-UHFFFAOYSA-N
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Description

N-(1-Methylcyclopropyl)benzamide (C₁₂H₁₅NO₂) is a benzamide derivative characterized by a cyclopropane ring substituted with a methyl group at the amide nitrogen (Figure 1). Its molecular weight is 205.26 g/mol, and its structure has been confirmed via high-resolution mass spectrometry (HRMS) and NMR spectroscopy . The cyclopropyl group imparts unique steric and electronic properties, making it a candidate for catalytic applications, such as transition-metal-catalyzed C–H functionalization reactions .

Synthesis: The compound is synthesized via coupling reactions between benzoyl chloride derivatives and 1-methylcyclopropylamine. Similar protocols are employed for related benzamides, such as N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (80% yield using benzoyl chloride and substituted amines) .

Properties

CAS No.

92642-60-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-(1-methylcyclopropyl)benzamide

InChI

InChI=1S/C11H13NO/c1-11(7-8-11)12-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

InChI Key

KOXKBSLHRBNBNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylcyclopropyl)benzamide typically involves the reaction of 1-methylcyclopropylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and solvents can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(1-methylcyclopropyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-methylcyclopropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Substituent(s) on Benzamide Molecular Formula Key Properties/Applications Reference
N-(1-Methylcyclopropyl)benzamide None (parent structure) C₁₂H₁₅NO₂ Catalyst in C–H activation
4-Methoxy-N-(1-methylcyclopropyl)benzamide 4-OCH₃ C₁₂H₁₅NO₂ Enhanced electronic modulation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N,O-bidentate group C₁₃H₁₉NO₂ Metal-catalyzed C–H functionalization

Key Findings :

  • Methyl groups (e.g., 3-CH₃) improve solubility in nonpolar solvents, as seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Variations at the Amide Nitrogen

Compound N-Substituent Molecular Weight (g/mol) logP Applications Reference
This compound 1-Methylcyclopropyl 205.26 ~1.5 Catalysis, medicinal chemistry
N-[1-(Hydroxymethyl)cyclopropyl]benzamide 1-Hydroxymethylcyclopropyl 191.23 1.52 Intermediate in drug synthesis
N-(Diisopropylphosphanyl)benzamide Diisopropylphosphanyl 297.30 3.2 Ligand in organometallic chemistry

Key Findings :

  • The cyclopropyl group provides steric hindrance, influencing regioselectivity in catalytic reactions compared to bulkier groups like diisopropylphosphanyl .
  • Hydroxymethyl substitution (e.g., N-[1-(hydroxymethyl)cyclopropyl]benzamide) increases polarity, slightly elevating logP (1.52 vs. 1.5) .

Chain-Length and Functional Group Modifications

Compound Functional Chain Melting Point (°C) Yield Applications Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Phenethylamine-derived 90 80% Neuropharmacological studies
N-(4-Aminobutyl)-N-(3-aminopropyl)benzamide Dual aminoalkyl chains N/A N/A DNA-binding agents

Key Findings :

  • Extended alkyl chains (e.g., phenethylamine derivatives) enhance biological activity due to improved membrane permeability .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight logP Melting Point (°C)
This compound C₁₂H₁₅NO₂ 205.26 ~1.5 N/A
4-Methoxy-N-(1-methylcyclopropyl)benzamide C₁₃H₁₇NO₂ 219.28 ~1.8 N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide C₁₇H₁₉NO₃ 285.34 2.1 90

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